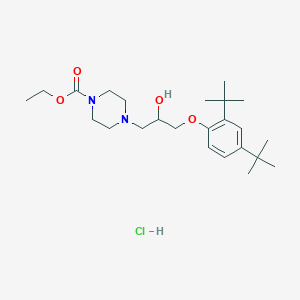

Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a complex organic compound that features a piperazine ring substituted with a hydroxypropyl group and a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:

Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 2,4-di-tert-butylphenol with epichlorohydrin to form 3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl chloride.

Piperazine Substitution: The hydroxypropyl intermediate is then reacted with piperazine to form 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine.

Esterification: The piperazine derivative is esterified with ethyl chloroformate to yield Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate.

Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reaction monitoring and control would ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Oxidation: 4-(3-(2,4-di-tert-butylphenoxy)-2-oxopropyl)piperazine-1-carboxylate.

Reduction: Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-methanol.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the piperazine ring.

Materials Science: The compound’s unique structure makes it suitable for the development of novel polymers and materials with specific properties.

Biological Studies: It can be used in studies investigating the interaction of piperazine derivatives with biological macromolecules.

Wirkmechanismus

The mechanism of action of Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the nervous system, potentially modulating their activity. The phenoxy and hydroxypropyl groups may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Similar ester derivative with different substituents.

tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with a piperazine ring.

Uniqueness

Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the 2,4-di-tert-butylphenoxy group, which imparts steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other piperazine derivatives and may contribute to its specific biological activity.

Biologische Aktivität

Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperazine core substituted with a phenoxy group and a hydroxypropyl chain. Its molecular formula is C₃₁H₄₃ClN₂O₃, and it possesses distinct physicochemical properties that contribute to its biological function.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. It is believed to act as an inhibitor of certain enzymes involved in lipid metabolism, which can influence various physiological processes.

1. Enzyme Inhibition

- Fatty Acid Amide Hydrolase (FAAH): Similar compounds have been shown to inhibit FAAH, leading to increased levels of endocannabinoids like anandamide. This mechanism has implications for pain modulation and anti-inflammatory effects .

- Cholinesterase Inhibition: Compounds with structural similarities have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .

2. Antioxidant Activity

- Preliminary studies indicate that derivatives of the compound exhibit significant antioxidant properties, reducing oxidative stress markers in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

3. Anti-inflammatory Effects

- The compound has been evaluated in models of inflammation, showing promise in reducing inflammatory markers and mediating pain responses. These effects are particularly relevant in conditions such as arthritis and neuropathic pain.

Case Study 1: FAAH Inhibition

In a study examining the effects of FAAH inhibitors, derivatives similar to this compound were found to significantly increase levels of endogenous fatty acids in the brain, correlating with reduced pain sensitivity in animal models .

Case Study 2: Cholinesterase Inhibition

Research on related compounds demonstrated that they effectively inhibited AChE activity, leading to improved cognitive function in rodent models of Alzheimer’s disease. The IC50 values for inhibition were recorded at low micromolar concentrations, indicating potent activity .

Data Tables

| Activity | IC50 Value (µM) | Effect |

|---|---|---|

| FAAH Inhibition | <10 | Increased endocannabinoids |

| AChE Inhibition | 1.90 | Cognitive enhancement |

| BChE Inhibition | 0.084 | Neuroprotective effects |

| Antioxidant Activity (ABTS) | <20 | Reduction in ROS |

Eigenschaften

IUPAC Name |

ethyl 4-[3-(2,4-ditert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O4.ClH/c1-8-29-22(28)26-13-11-25(12-14-26)16-19(27)17-30-21-10-9-18(23(2,3)4)15-20(21)24(5,6)7;/h9-10,15,19,27H,8,11-14,16-17H2,1-7H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIUWCSZZGIWCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.